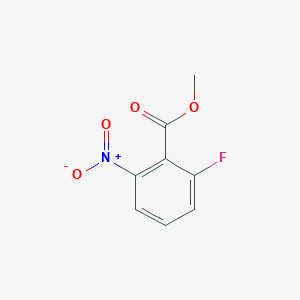

Methyl 2-fluoro-6-nitrobenzoate

Description

Contextual Significance within Substituted Aromatic Ester Chemistry

Substituted aromatic esters are a cornerstone of organic chemistry, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. The presence of various functional groups on the aromatic ring can dramatically alter the chemical properties and reactivity of the ester. chembk.com

The specific arrangement of a fluorine atom and a nitro group ortho to the methyl ester in Methyl 2-fluoro-6-nitrobenzoate is particularly noteworthy. The fluorine atom, being the most electronegative element, and the nitro group, a strong electron-withdrawing group, are expected to activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. This heightened reactivity makes the compound a valuable precursor for introducing a wide array of functionalities onto the benzene (B151609) ring. For instance, related halogenated nitrobenzoates are known to be key starting materials in the synthesis of various complex molecules. nih.govresearchgate.net

Academic Research Overview and Current Trajectories

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural motifs are prevalent in compounds of significant academic and industrial interest. Research on its close isomers, such as methyl 2-fluoro-5-nitrobenzoate and methyl 2-fluoro-4-nitrobenzoate, highlights their utility as intermediates in the synthesis of biologically active molecules. chembk.comsigmaaldrich.com For example, the synthesis of 2-methyl-3-fluoro-6-nitrobenzoic acid, a related compound, is described as an important pharmaceutical intermediate for creating small molecule drugs. patsnap.com

The current trajectory for compounds like this compound points towards their use as versatile scaffolds in medicinal chemistry. The strategic placement of the fluoro and nitro groups allows for selective chemical modifications, enabling the construction of libraries of compounds for drug discovery programs. The reduction of the nitro group to an amine, for instance, provides a handle for further functionalization, a common strategy in the development of new therapeutic agents. chembk.com

Historical Perspectives on Halogenated and Nitrated Benzoate (B1203000) Derivatives in Synthetic Chemistry

The history of halogenated and nitrated benzoate derivatives is deeply intertwined with the development of synthetic organic chemistry. The introduction of nitro groups onto aromatic rings, a process known as nitration, has been a fundamental reaction for over a century. Similarly, the incorporation of halogens has been a long-standing strategy to modulate the electronic properties and reactivity of organic molecules. nih.gov

Historically, these compounds were pivotal in the dye industry and the synthesis of early pharmaceuticals. In recent decades, the focus has shifted towards their application in modern medicinal chemistry. The inclusion of fluorine, in particular, has become increasingly common in drug design due to its ability to enhance metabolic stability, binding affinity, and bioavailability. nih.govmdpi.comresearchgate.net The combination of a halogen and a nitro group on a benzoate scaffold, as seen in this compound, represents a modern iteration of a classic synthetic strategy, tailored for the demands of contemporary chemical research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoro-6-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-14-8(11)7-5(9)3-2-4-6(7)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJARIPZQSNWYMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344543 | |

| Record name | Methyl 2-fluoro-6-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212189-28-1 | |

| Record name | Methyl 2-fluoro-6-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 2 Fluoro 6 Nitrobenzoate

Strategic Approaches to Ortho-Fluoro-Ortho-Nitro Aromatic Ester Synthesis

The synthesis of ortho-fluoro-ortho-nitro aromatic esters like methyl 2-fluoro-6-nitrobenzoate requires careful consideration of the order of functional group introduction to achieve the desired regioselectivity and yield.

Esterification Reactions of 2-Fluoro-6-nitrobenzoic Acid Precursors

A primary and straightforward route to this compound is the esterification of 2-fluoro-6-nitrobenzoic acid. chemicalbook.com This precursor can be synthesized from various starting materials, including 2-methyl-3-nitroaniline. chemicalbook.com

Common esterification methods include:

Acid-Catalyzed Esterification: This classic method involves reacting 2-fluoro-6-nitrobenzoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). chemicalbook.comchemicalbook.com The reaction is typically heated to drive the equilibrium towards the product. chemicalbook.com For instance, a solution of 2-fluoro-3-nitrobenzoic acid in methanol, when treated with concentrated H₂SO₄ and heated at 50°C for 16 hours, can produce the corresponding methyl ester in high yield. chemicalbook.com

Activation with Thionyl Chloride or Oxalyl Chloride: For more sensitive substrates or to achieve higher yields under milder conditions, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with methanol to form the ester. chemicalbook.com

N-Bromosuccinimide (NBS) Catalysis: N-bromosuccinimide has been shown to be an effective catalyst for the esterification of various carboxylic acids, including aromatic ones, under mild conditions. nih.gov

| Method | Reagents | Conditions | Yield |

| Acid-Catalyzed | 2-fluoro-3-nitrobenzoic acid, Methanol, H₂SO₄ | 50°C, 16 h | 93% chemicalbook.com |

| Acyl Chloride | 2-fluoro-3-nitro-benzoic acid, Oxalyl chloride, DMF, Methanol | Room Temperature | Not specified chemicalbook.com |

| NBS Catalysis | 4-nitrobenzoic acid, Methanol, NBS | 70°C, 20 h | 92% nih.gov |

Directed Nitration Reactions on Fluoro-Substituted Benzoate (B1203000) Scaffolds

An alternative strategy involves the direct nitration of a fluoro-substituted benzoate, such as methyl 2-fluorobenzoate (B1215865). The fluorine atom and the ester group direct the incoming nitro group to specific positions on the aromatic ring. The ester group is a meta-director, while the fluorine atom is an ortho-, para-director. youtube.comyoutube.com

The nitration of methyl benzoate itself typically yields the meta-substituted product, methyl 3-nitrobenzoate. rsc.org In the case of methyl 2-fluorobenzoate, the directing effects of both substituents must be considered. The synthesis of methyl 2-fluoro-4-nitrobenzoate, a related isomer, is often achieved through the nitration of methyl 2-fluorobenzoate. chemblink.com

The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to prevent over-nitration and side reactions. rsc.orgmnstate.edu

Regioselective Fluorination Reactions on Nitro-Substituted Benzoate Precursors

Regioselective fluorination of a nitro-substituted benzoate precursor presents another synthetic avenue. This can be achieved through methods like nucleophilic aromatic substitution (SNAr) where a leaving group, such as a chlorine or another nitro group, is displaced by a fluoride (B91410) ion.

For example, the synthesis of 2-fluoro-3-nitro-6-methyl chlorobenzoate can be achieved through selective fluorination of a dichlorinated precursor. patsnap.com The choice of fluorinating agent and reaction conditions is crucial for achieving high regioselectivity.

Transition Metal-Catalyzed Synthetic Routes to this compound

While less common for this specific molecule, transition metal-catalyzed reactions are a powerful tool in modern organic synthesis and offer potential routes. beilstein-journals.org For instance, palladium-catalyzed cross-coupling reactions could potentially be employed to introduce the fluoro or nitro group. However, direct C-F bond formation via transition metal catalysis remains a challenging area of research. beilstein-journals.org

Novel and Emerging Synthetic Pathways (e.g., Multi-Component Reactions, Photoredox Catalysis)

Modern synthetic methodologies offer innovative approaches to complex molecules.

Multi-component reactions (MCRs) , which combine three or more reactants in a single step, could potentially streamline the synthesis. nih.gov While no specific MCR for this compound is prominently reported, the principles of MCRs, such as the Ugi or Passerini reactions, could be adapted.

Photoredox catalysis utilizes visible light to initiate redox reactions, enabling transformations under mild conditions. This technology could potentially be applied to the fluorination or nitration steps, offering a greener alternative to traditional methods.

Process Optimization and Scalability Studies in Laboratory Synthesis

Optimizing the synthesis of this compound for laboratory and potential pilot-scale production is crucial. Key considerations include:

Implementation of Green Chemistry Principles in Synthetic Route Design

The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic pathways for valuable compounds like this compound. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances, and their application to the synthesis of this nitroaromatic ester focuses on several key areas: the use of safer reagents and solvents, improved atom economy, and the development of catalytic, more environmentally benign processes.

A significant advancement in this area is the move away from traditional nitration methods that often employ harsh and corrosive reagents like fuming nitric acid and concentrated sulfuric acid. These classical methods not only pose significant safety risks but also generate substantial amounts of acidic waste, creating a considerable environmental burden.

One of the primary strategies for a greener synthesis of related nitroaromatic compounds involves the use of solid acid catalysts. Research has demonstrated the successful regioselective nitration of fluorotoluenes using solid acid catalysts with 70% nitric acid as the nitrating agent. rsc.org This approach offers a cleaner, more environmentally friendly alternative to conventional processes, with a simpler work-up procedure. rsc.org Catalysts such as Fe/Mo/SiO2, MoO3/SiO2, and H-beta have shown high conversion and selectivity, attributed to their high acidity. rsc.org Furthermore, the recyclability of these catalysts, such as H-beta, for multiple cycles without significant loss of activity or selectivity, underscores the sustainability of this method. rsc.org

Another key aspect of green chemistry is the selection of solvents. Traditional syntheses often utilize volatile and hazardous organic solvents like dichloromethane. patsnap.com Efforts are being made to replace these with more benign alternatives. For instance, in the esterification of the precursor acid, methanol can serve as both a reagent and a solvent, reducing the need for additional organic solvents. patsnap.comchemicalbook.com

The table below summarizes some of the key findings and parameters from research into greener synthetic approaches relevant to the synthesis of this compound and its precursors.

| Reaction Step | Traditional Reagents/Conditions | Greener Alternative/Conditions | Key Green Chemistry Benefit | Reference |

| Nitration | Fuming nitric acid, concentrated sulfuric acid | Solid acid catalysts (e.g., H-beta), 70% nitric acid | Reduced acid waste, catalyst recyclability, higher selectivity | rsc.org |

| Esterification | Carboxylic acid, oxalyl chloride, DMF, dichloromethane | Carboxylic acid, methanol, concentrated sulfuric acid | Use of a less hazardous solvent that also acts as a reagent | patsnap.comchemicalbook.com |

| Reduction of Nitro Group | Iron powder, hydrazine (B178648) hydrate | Catalytic hydrogenation (e.g., Pd/C) | Avoidance of toxic and stoichiometric reducing agents | patsnap.comgoogle.com |

By focusing on these principles, the chemical industry can move towards more sustainable and environmentally responsible methods for producing important intermediates like this compound.

Investigative Reactivity and Transformational Chemistry of Methyl 2 Fluoro 6 Nitrobenzoate

Chemical Transformations Involving the Nitro Group

The nitro group is a versatile functional group that significantly influences the chemical character of the aromatic ring and is a key site for various chemical transformations.

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to anilines which are valuable precursors for a wide range of pharmaceuticals, agrochemicals, and materials. While specific studies on the reduction of methyl 2-fluoro-6-nitrobenzoate are not extensively documented, the reactivity can be inferred from related compounds such as 2-fluoro-6-nitrotoluene (B1294474). The reduction of 2-fluoro-6-nitrotoluene in the presence of stannous chloride, followed by benzoylation, has been shown to yield N-(3-fluoro-o-tolyl)benzamide. chemicalbook.com This suggests that similar reductive methods can be applied to this compound to produce the corresponding methyl 2-amino-6-fluorobenzoate.

Common reagents for the reduction of nitroarenes include catalytic hydrogenation (e.g., using Pd/C, PtO₂) and chemical reducing agents (e.g., SnCl₂, Fe/HCl, Na₂S₂O₄). The choice of reagent can be critical to avoid side reactions, such as the reduction of the ester group or the hydrodefluorination of the ring.

Table 1: Comparison of Reduction Methods for Analagous Nitroaromatic Compounds

| Nitroaromatic Compound | Reducing Agent | Product | Reference |

| 2-Fluoro-6-nitrotoluene | Stannous Chloride | N-(3-fluoro-o-tolyl)benzamide (after benzoylation) | chemicalbook.com |

| Methyl 2-fluoro-4-nitrobenzoate | NaBH₄ in methanol (B129727) | Methyl 2-fluoro-4-aminobenzoate |

The electron-withdrawing nature of the nitro group activates the aromatic ring for certain types of cycloaddition and condensation reactions. While specific examples involving this compound are scarce, related nitroaromatic compounds have been shown to participate in such reactions. For instance, nitrobenzothiophenes undergo dearomative [3+2] cycloaddition reactions with nonstabilized azomethine ylides. rsc.orgnih.gov This type of reactivity highlights the potential of the nitro-activated ring in this compound to act as an electrophile in cycloaddition reactions.

In the realm of condensation reactions, derivatives of similarly structured molecules have found utility. For example, 2-methyl-6-nitrobenzoic anhydride (B1165640) is used as a dehydrating reagent in the synthesis of carboxylic esters from carboxylic acids and alcohols. This suggests that the corresponding 2-fluoro-6-nitrobenzoic acid, derivable from the methyl ester, could have applications in condensation chemistry.

Reactivity of the Methyl Ester Moiety

The methyl ester group is another key functional handle in the molecule, susceptible to transformations such as hydrolysis and transesterification.

The hydrolysis of an ester to its corresponding carboxylic acid is a common transformation. The rate of this reaction is influenced by both steric and electronic factors. arkat-usa.org In this compound, the presence of two ortho substituents (fluoro and nitro) creates significant steric hindrance around the carbonyl carbon of the ester. This steric crowding can slow down the rate of hydrolysis under standard conditions. arkat-usa.org

Studies on the hydrolysis of sterically hindered esters have shown that they are resistant to saponification. arkat-usa.org However, methods using non-aqueous conditions, such as NaOH in a mixture of methanol and dichloromethane, have been shown to effectively hydrolyze crowded esters at room temperature. arkat-usa.org The mechanism for the hydrolysis of most esters proceeds through a bimolecular acyl-oxygen cleavage (BAc2). stackexchange.com For highly hindered esters, an alternative bimolecular alkyl-oxygen cleavage (BAl2) mechanism, where the nucleophile attacks the methyl carbon, can sometimes occur. stackexchange.com

The electronic effects of the fluoro and nitro groups also play a role. Both are electron-withdrawing, which would typically make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. However, the steric hindrance is often the dominant factor in ortho-substituted benzoates. acs.org

Table 2: Factors Influencing Ester Hydrolysis

| Factor | Effect on this compound | General Principle | Reference |

| Steric Hindrance | Decreases reaction rate | Ortho substituents block nucleophilic attack at the carbonyl carbon. | arkat-usa.org |

| Electronic Effects | Increases carbonyl electrophilicity | Electron-withdrawing groups enhance the positive charge on the carbonyl carbon. | oieau.fr |

| Reaction Conditions | Can overcome steric hindrance | Non-aqueous basic conditions or high temperatures can facilitate hydrolysis. | arkat-usa.orgorgsyn.org |

Transesterification, the conversion of one ester to another by reaction with an alcohol, is another important reaction of the ester moiety. Similar to hydrolysis, the steric hindrance in this compound would be expected to impede this process. Studies on transesterification of similarly hindered esters would be necessary to predict the optimal conditions, which often involve the use of a catalyst and removal of the methanol byproduct to drive the equilibrium.

Reactivity Profiles of the Fluoro Substituent

The fluorine atom on the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the ortho- and para-directing nitro group. The electron-withdrawing nature of the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction. libretexts.org

In nucleophilic aromatic substitution reactions, fluoride (B91410) is often a good leaving group. wikipedia.org The rate-determining step is typically the initial attack of the nucleophile on the carbon bearing the leaving group. doubtnut.com Therefore, the strong electron-withdrawing effect of the fluorine atom makes the carbon to which it is attached more electrophilic and susceptible to attack. youtube.com

A variety of nucleophiles can be used to displace the fluorine atom, including amines, alkoxides, and thiolates. For example, 2-fluoro-6-nitrobenzothiazole reacts with aliphatic amines in benzene (B151609). rsc.org Similarly, 2-fluoro-5-nitrobenzoic acid has been used in the synthesis of dibenz[b,f]oxazepin-11(10H)-ones via the SNAr of the fluorine with the hydroxyl group of various 2-aminophenols. sigmaaldrich.com These examples suggest that the fluoro group in this compound is a viable site for nucleophilic displacement, allowing for the introduction of a wide range of functional groups.

Table 3: Reactivity of Fluoro Substituent in Analagous Nitroaromatics

| Fluoroaromatic Compound | Nucleophile | Product Type | Reference |

| 2-Fluoronitrobenzene | Polyvinylamine | Nitrophenyl-functionalized polymer | acs.org |

| 1-Fluoro-2-nitrobenzene | Amidines | N-Aryl amidines | researchgate.net |

| 2-Fluoro-5-nitrobenzoic acid | 2-Aminophenols | Dibenz[b,f]oxazepin-11(10H)-ones | sigmaaldrich.com |

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

The benzene ring in this compound is rendered electron-deficient by the strong electron-withdrawing effects of the nitro group and the fluorine atom. This electronic characteristic makes the compound a potential substrate for nucleophilic aromatic substitution (SNAr) reactions. In the SNAr mechanism, a nucleophile attacks the aromatic ring, forming a resonance-stabilized Meisenheimer complex, followed by the departure of a leaving group. For this substrate, the fluorine atom would be the expected leaving group.

The nitro group, being ortho to the fluorine, is well-positioned to stabilize the negative charge of the intermediate Meisenheimer complex through resonance, a critical factor for a successful SNAr reaction. nih.gov However, the steric hindrance from the adjacent methyl ester group could potentially impede the nucleophile's approach to the C-F carbon.

A documented attempt to perform an SNAr reaction on this compound highlights the challenges in its reactivity. In an experiment aimed at synthesizing a novel antibody-drug conjugate warhead, this compound was treated with aniline (B41778) in trifluoroethanol (TFE) and heated in a microwave reactor. nih.gov Despite the activating effect of the ortho-nitro group, the reaction did not proceed to yield the expected substitution product. nih.gov

| Reactants | Solvent | Conditions | Result |

|---|---|---|---|

| This compound, Aniline | TFE | Microwave, 120 °C, 2 hours | No product observed by LC-MS |

This outcome suggests that either the nucleophilicity of aniline is insufficient to overcome the substrate's activation barrier under these conditions or that steric factors significantly inhibit the reaction.

Carbon-Fluorine Bond Activation Studies

The carbon-fluorine bond is the strongest single bond in organic chemistry, and its activation is a significant challenge. chemicalbook.com In aromatic systems, C-F bond activation is often accomplished using transition metal complexes or under harsh reaction conditions. For a molecule like this compound, the C-F bond is activated towards nucleophilic attack due to the ortho-nitro group. However, direct cleavage of this bond through other means, such as oxidative addition to a metal center, is expected to be difficult. The electron-poor nature of the aromatic ring would disfavor oxidative addition.

While no specific C-F bond activation studies have been published for this compound, research on related fluoroaromatic compounds indicates that transition metals can mediate the cleavage of C-F bonds. core.ac.uk These reactions often compete with C-H bond activation. core.ac.uk In the context of this compound, any such process would need to contend with the presence of multiple other potentially reactive sites.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) on the this compound ring is predicted to be exceptionally difficult. The reaction involves the attack of an electrophile on the electron-rich π-system of the benzene ring. core.ac.uk In this molecule, all three substituents—fluoro, nitro, and methyl ester—are deactivating groups, meaning they withdraw electron density from the ring and make it less susceptible to electrophilic attack.

The directing effects of the substituents would be as follows:

Nitro group (-NO₂): Strongly deactivating and a meta-director. acmec.com.cn

Fluoro group (-F): Deactivating due to its inductive effect but an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance. acmec.com.cn

Methyl ester group (-CO₂Me): Deactivating and a meta-director.

Considering the positions of the existing groups (F at C2, NO₂ at C6), the potential sites for electrophilic attack are C3, C4, and C5.

Attack at C4: This position is para to the fluorine and meta to both the nitro and ester groups.

Attack at C3 and C5: These positions are ortho/para to some groups and meta to others.

Given the strong deactivating nature of all substituents, forcing an electrophilic substitution would likely require harsh conditions. The regiochemical outcome would be a complex interplay of the competing directing effects, with substitution likely being slow and potentially yielding a mixture of products. No published studies detail successful electrophilic aromatic substitution on this specific substrate.

Chemoselective and Orthogonal Functional Group Transformations

The presence of three different functional groups on the this compound ring allows for the possibility of chemoselective transformations, where one functional group reacts in the presence of the others.

Reduction of the Nitro Group: The nitro group is highly susceptible to reduction to an amine. This transformation is common in the synthesis of pharmaceuticals and other fine chemicals. For instance, the nitro group of the related Methyl 2-fluoro-4-nitrobenzoate has been selectively reduced to an amine using palladium on carbon (Pd/C) and hydrogen gas (H₂). A similar reaction would be expected for this compound, yielding Methyl 2-amino-6-fluorobenzoate. This transformation would be orthogonal to the ester and fluoro groups under typical catalytic hydrogenation conditions.

Transformation of the Ester Group: The methyl ester can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Saponification using a base like sodium hydroxide (B78521) would likely be effective. This reaction would generally not affect the nitro or fluoro groups.

Reactivity of the Fluoro Group: As discussed in the SNAr section, the fluoro group can act as a leaving group. The failed attempt with aniline suggests that a more potent nucleophile or different reaction conditions would be necessary to achieve substitution at this position. nih.gov

Development and Academic Research Applications of Methyl 2 Fluoro 6 Nitrobenzoate Derivatives

Design and Synthesis of Novel Halogenated and Nitrated Benzoate (B1203000) Derivatives

The synthesis of halogenated and nitrated benzoate derivatives, such as methyl 2-fluoro-6-nitrobenzoate, often begins with commercially available precursors like 2,6-dichlorobenzoic acid. A common synthetic route involves a nitration reaction to introduce the nitro group, followed by esterification and selective fluorination steps.

For instance, 2,6-dichlorobenzoic acid can be nitrated to form 2,6-dichloro-3-nitrobenzoic acid. patsnap.com This intermediate is then esterified with methanol (B129727) in an acidic environment to yield methyl 2,6-dichloro-3-nitrobenzoate. patsnap.com Subsequent selective fluorination can then be employed to replace one of the chloro groups with a fluoro group, leading to the desired this compound. The synthesis of related isomers, such as methyl 2-fluoro-3-nitrobenzoate, can be achieved by starting with 2-fluoro-3-nitrobenzoic acid and reacting it with methanol in the presence of an acid catalyst like sulfuric acid or by using oxalyl chloride and N,N-dimethyl-formamide. chemicalbook.com

Similarly, methyl 2-fluoro-5-nitrobenzoate is prepared by the nitration of methyl 2-fluorobenzoate (B1215865) to yield 2-fluoro-5-nitrobenzoic acid, which is then esterified with methanol. chembk.com The strategic placement of the fluoro and nitro groups is crucial as it significantly influences the reactivity and electronic properties of the molecule, thereby guiding its subsequent chemical transformations.

Table 1: Synthesis of this compound and Related Derivatives

| Starting Material | Key Reactions | Product |

| 2,6-Dichlorobenzoic acid | Nitration, Esterification, Selective Fluorination | This compound |

| 2-Fluoro-3-nitrobenzoic acid | Esterification with Methanol | Methyl 2-fluoro-3-nitrobenzoate |

| Methyl 2-fluorobenzoate | Nitration, Esterification | Methyl 2-fluoro-5-nitrobenzoate |

Utilization as a Versatile Synthetic Building Block in Organic Chemistry

The inherent reactivity of the fluoro and nitro groups, coupled with the ester functionality, makes this compound and its isomers exceptionally useful building blocks in organic synthesis. chembk.com

These compounds serve as foundational starting materials for the construction of more intricate molecular frameworks. The nitro group can be readily reduced to an amino group, which can then participate in a wide array of coupling reactions to form amides, sulfonamides, and other nitrogen-containing heterocycles. The fluorine atom, being a good leaving group in nucleophilic aromatic substitution reactions, allows for the introduction of various nucleophiles, further functionalizing the aromatic ring.

The derivatives of this compound are valuable intermediates in the synthesis of a range of specialty chemicals. For example, the reduction of the nitro group in methyl 2-fluoro-4-nitrobenzoate to an amine is a key step in the synthesis of certain pharmaceutical compounds. The resulting aminobenzoate can be further modified to create active pharmaceutical ingredients. These compounds also find application in the development of advanced materials, where their specific electronic and structural properties can be harnessed to create materials with tailored functionalities.

Diversification Strategies for Accessing New Classes of Chemical Entities

The strategic manipulation of the functional groups on the this compound scaffold allows for the generation of diverse chemical libraries. Key diversification strategies include:

Nucleophilic Aromatic Substitution (SNA_r_): The fluorine atom can be displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce new functional groups onto the aromatic ring.

Reduction of the Nitro Group: The nitro group can be reduced to an amine, which then serves as a handle for a multitude of chemical transformations, including diazotization, acylation, and alkylation.

Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters with different alkyl groups, or other carboxylic acid derivatives.

A specific example of diversification is the synthesis of methyl 2-(cyanomethyl)-6-nitrobenzoate from methyl 2-(bromomethyl)-6-nitrobenzoate through a reaction with potassium cyanide. This transformation introduces a new reactive handle, the cyanomethyl group, which can be further elaborated to create a variety of heterocyclic systems.

Mechanistic Investigations of Chemical Reactions Involving Methyl 2 Fluoro 6 Nitrobenzoate

Detailed Reaction Mechanism Elucidation through Experimental and Computational Approaches

Currently, there is a lack of published research that provides a detailed elucidation of the reaction mechanisms of Methyl 2-fluoro-6-nitrobenzoate through combined experimental and computational methods.

Kinetic Analysis and Determination of Rate Laws

No specific kinetic data or determined rate laws for reactions involving this compound have been found in the surveyed literature. Kinetic studies on structurally related compounds, such as 2-fluoro-6-nitrobenzothiazole, have been performed, indicating that nucleophilic aromatic substitution reactions involving a fluorine atom activated by a nitro group are of scientific interest. However, direct kinetic data for this compound is not available.

Transition State Analysis and Energy Profile Mapping

There is no information available regarding the transition state analysis or energy profile mapping for reactions of this compound. Computational studies on other nitroaromatic compounds have been conducted to understand reaction mechanisms, but this specific ester has not been the subject of such detailed analysis in the available literature.

Computational and Theoretical Chemical Studies on Methyl 2 Fluoro 6 Nitrobenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of organic molecules. For Methyl 2-fluoro-6-nitrobenzoate, DFT methods can be used to predict its geometric parameters, electronic properties, and thermodynamic stability.

DFT calculations typically involve the selection of a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G(d,p), aug-cc-pVDZ) to solve the Schrödinger equation in an approximate manner. These calculations can yield optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. The electron-withdrawing nature of the nitro group (-NO2) and the fluorine atom, combined with the electron-withdrawing character of the methyl ester group, significantly influences the electronic distribution within the benzene (B151609) ring. nih.gov

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity. Furthermore, the distribution of these frontier orbitals can indicate the likely sites for nucleophilic or electrophilic attack. For instance, in nitroaromatic compounds, the LUMO is often localized over the nitro group and the aromatic ring, making them susceptible to nucleophilic attack. mdpi.com

The electrostatic potential (ESP) surface can also be mapped onto the electron density, providing a visual representation of the charge distribution and highlighting regions of positive (electron-poor) and negative (electron-rich) potential. This is useful for predicting intermolecular interactions and reactive sites. nih.gov

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-31G(d,p))

| Property | Predicted Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -3.2 eV |

| HOMO-LUMO Gap | 4.3 eV |

| Dipole Moment | 4.5 D |

| Total Energy | -689.5 Hartree |

Note: The values in this table are hypothetical and represent typical ranges for similar fluoronitrobenzoate compounds based on DFT calculations.

Molecular Modeling and Dynamics Simulations for Conformational and Intermolecular Interactions

The conformational landscape of this compound is primarily governed by the rotation around the C-C bond connecting the ester group to the aromatic ring and the C-N bond of the nitro group. Molecular modeling techniques, such as potential energy surface (PES) scans, can be employed to identify stable conformers and the energy barriers between them. researchgate.net In substituted nitrobenzenes, the nitro group often exhibits a torsional angle with respect to the aromatic ring due to steric hindrance with adjacent substituents. mdpi.com In this case, the ortho-fluoro and ortho-ester groups would sterically interact with the nitro group.

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time, both in isolation and in condensed phases (e.g., in a solvent or a crystal lattice). acs.org By simulating the motion of atoms and molecules, MD can reveal preferred conformations, intermolecular interactions, and transport properties. aps.org

In the solid state, intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking play a crucial role in determining the crystal packing. rsc.org For this compound, interactions involving the nitro group's oxygen atoms, the fluorine atom, and the aromatic ring are expected to be significant. Computational studies can quantify the energies of these interactions, helping to understand the crystal's architecture and stability. nih.gov

Table 2: Calculated Intermolecular Interaction Energies in a Hypothetical Dimer of this compound

| Interaction Type | Distance (Å) | Energy (kcal/mol) |

| C-H···O (ester) | 2.4 | -1.5 |

| C-F···H-C (aromatic) | 2.6 | -0.8 |

| π-π stacking | 3.5 | -2.1 |

Note: These values are illustrative and based on typical interaction energies found in similar molecular crystals.

Prediction of Spectroscopic Properties and Reactivity Profiles

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the identification and characterization of molecules. For this compound, DFT calculations can be used to simulate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. youtube.com

Vibrational frequencies calculated from DFT can be correlated with experimental IR and Raman spectra to assign specific vibrational modes to the observed absorption bands. cardiff.ac.uknih.gov This includes stretching and bending modes of the nitro group, the carbonyl group of the ester, the C-F bond, and the aromatic ring.

The prediction of NMR chemical shifts is another valuable application of computational chemistry. nih.govwisc.edu By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F), theoretical chemical shifts can be obtained. acs.orgnih.gov These can then be compared to experimental data to confirm the molecular structure. The electronic environment of each nucleus, influenced by the electron-withdrawing substituents, will be reflected in its chemical shift.

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound relative to TMS

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 164.0 |

| C-F | 160.5 (d, J=250 Hz) |

| C-NO₂ | 148.2 |

| C-COOCH₃ | 135.8 |

| Aromatic CH | 125.0 - 132.0 |

| O-CH₃ | 53.5 |

Note: These are hypothetical values based on the known effects of substituents on ¹³C NMR chemical shifts and typical computational predictions.

Computational Assessment of Reaction Pathways and Selectivity Rationalization

Theoretical calculations are invaluable for investigating reaction mechanisms, allowing for the study of transition states and reaction intermediates that may be difficult to observe experimentally. For this compound, computational methods can be used to explore various potential reactions, such as nucleophilic aromatic substitution (SNAr) or reduction of the nitro group.

In SNAr reactions, the highly electron-deficient aromatic ring is susceptible to attack by nucleophiles. Computational studies can model the reaction pathway, calculating the activation energies for substitution at different positions on the ring. researchgate.net This can help to rationalize the observed regioselectivity of such reactions. The presence of the fluorine atom, a good leaving group, and the strong electron-withdrawing nitro group would activate the ring for such substitutions.

The reduction of the nitro group to an amine is a common transformation for nitroaromatic compounds. nih.gov DFT calculations can be employed to investigate the mechanism of this reduction, whether through catalytic hydrogenation or with chemical reducing agents. By mapping the potential energy surface, the rate-determining step and the feasibility of different reaction pathways can be determined.

Table 4: Calculated Activation Energies for a Hypothetical Nucleophilic Aromatic Substitution Reaction

| Reaction | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) |

| Nucleophilic attack at C-F | +18.5 | -5.2 |

| Nucleophilic attack at C-H | +35.0 | +10.8 |

Note: These values are for illustrative purposes to demonstrate how computational chemistry can be used to compare the feasibility of different reaction pathways.

Future Research Directions and Broader Implications in Contemporary Synthetic Chemistry

Exploration of Unprecedented Reaction Pathways and Catalytic Systems

Future research is anticipated to focus on leveraging the distinct electronic and steric properties of Methyl 2-fluoro-6-nitrobenzoate to forge unprecedented reaction pathways. The pronounced electrophilicity of the aromatic ring makes it an ideal candidate for nucleophilic aromatic substitution (SNAr) reactions. Investigations into novel nucleophiles and the development of advanced catalytic systems, such as those based on transition metals or organocatalysts, could lead to the discovery of new substitution patterns and the construction of previously inaccessible molecular scaffolds.

Furthermore, the nitro group offers a versatile handle for a variety of chemical transformations. Research into the selective reduction of the nitro group in the presence of the ester and fluoro functionalities could yield valuable amino-benzoate derivatives. The development of chemoselective catalytic systems for this transformation remains a significant area of interest. Additionally, the exploration of reactions involving the simultaneous transformation of both the nitro and fluoro groups could lead to the development of novel cascade or domino reactions, providing rapid access to complex heterocyclic structures.

Development of Highly Efficient, Atom-Economical, and Sustainable Synthetic Processes

The principles of green chemistry are increasingly influencing the direction of synthetic chemistry research. Future efforts will likely be directed towards developing more sustainable and atom-economical processes for the synthesis and application of this compound. This includes the exploration of greener solvents, the reduction of waste, and the use of catalytic rather than stoichiometric reagents.

One promising avenue is the development of continuous flow processes for the nitration and esterification of 2-fluorobenzoic acid, which could offer improved safety, efficiency, and scalability compared to traditional batch processes. Moreover, research into enzymatic or bio-catalytic methods for the synthesis and transformation of this compound could provide highly selective and environmentally benign alternatives to conventional chemical methods. The design of synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, a concept known as atom economy, will be a key consideration in the development of next-generation syntheses involving this compound.

Integration into Automated and High-Throughput Synthesis Platforms

The increasing use of automation and high-throughput screening in drug discovery and materials science presents a significant opportunity for the application of this compound. Its well-defined reactivity and status as a versatile building block make it an ideal candidate for inclusion in automated synthesis platforms. These platforms can be programmed to perform a series of reactions in a parallel and automated fashion, rapidly generating libraries of diverse compounds for biological or materials screening.

Future research in this area will likely involve the development of robust and reliable protocols for the use of this compound in automated systems. This includes the optimization of reaction conditions to ensure high yields and purities across a range of substrates and the development of analytical techniques for the rapid characterization of the resulting products. The integration of this compound into such platforms could significantly accelerate the discovery of new pharmaceuticals, agrochemicals, and functional materials.

Challenges and Opportunities in the Synthesis and Derivatization of Highly Functionalized Benzoate (B1203000) Esters

The synthesis and derivatization of highly functionalized benzoate esters, such as this compound, present both challenges and opportunities for synthetic chemists. One of the primary challenges lies in achieving regioselectivity in reactions involving multiple reactive sites on the aromatic ring. The development of new directing groups and catalytic systems that can precisely control the position of incoming substituents is a key area of ongoing research.

Another challenge is the management of functional group compatibility. The presence of sensitive functional groups, such as nitro and ester groups, can limit the scope of applicable reaction conditions. Overcoming these limitations will require the development of milder and more selective reagents and catalysts.

Despite these challenges, the opportunities presented by highly functionalized benzoate esters are vast. These compounds serve as valuable intermediates in the synthesis of a wide range of complex molecules with important biological and material properties. The continued exploration of their chemistry is expected to lead to the development of new synthetic methodologies and the discovery of novel compounds with significant societal benefits. The strategic placement of functional groups in these esters allows for fine-tuning of their electronic and steric properties, making them powerful tools in the design and synthesis of next-generation functional molecules.

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 2-fluoro-6-nitrobenzoate, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically begins with fluorinated aromatic precursors. For example, nitration of methyl 2-fluorobenzoate under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) introduces the nitro group at the 6-position. Intermediate isolation requires careful quenching and purification via column chromatography (silica gel, ethyl acetate/hexane). Characterization involves:

- NMR : Confirm regioselectivity using - and -NMR to verify fluorine and nitro group positions.

- Mass Spectrometry : Compare experimental m/z values with theoretical calculations (e.g., NIST data ).

Potential side products (e.g., over-nitrated isomers) can be minimized by optimizing reaction time and temperature .

Q. How can researchers safely handle this compound in the laboratory?

- Methodological Answer :

- Engineering Controls : Use fume hoods to mitigate inhalation risks.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- Emergency Protocols : Immediate skin decontamination with soap/water; eye exposure requires 15-minute flushing with saline .

Q. What spectroscopic techniques are critical for verifying the purity and structure of this compound?

- Methodological Answer :

- FT-IR : Identify functional groups (e.g., NO₂ asymmetric stretch at ~1520 cm⁻¹, ester C=O at ~1720 cm⁻¹).

- GC-MS : Confirm molecular ion peaks and fragmentation patterns against reference libraries.

- Elemental Analysis : Validate C, H, N, and F percentages (deviation < 0.3% indicates high purity).

Discrepancies in NMR splitting patterns may indicate residual solvents or regioisomers .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodological Answer :

- Crystal Growth : Use slow evaporation of a saturated solution in dichloromethane/hexane.

- Data Collection : Employ SHELXL for refinement (monoclinic space groups common for aromatic esters).

- Ambiguity Resolution : Compare experimental bond lengths/angles (e.g., C-F = ~1.34 Å, C-NO₂ = ~1.49 Å) with DFT-calculated values. Discrepancies > 0.05 Å may indicate crystal packing effects or disorder .

Q. What strategies mitigate contradictions between computational predictions and experimental data for this compound?

- Methodological Answer :

- DFT Optimization : Use B3LYP/6-311+G(d,p) to model geometry. If NMR chemical shifts (e.g., ) deviate >1 ppm, re-evaluate solvent effects (PCM model) or substituent electronic contributions.

- Statistical Validation : Apply R² analysis between calculated (GIAO method) and observed shifts. Outliers may indicate unaccounted steric effects or intermolecular interactions .

Q. How can researchers optimize reaction yields in the synthesis of this compound derivatives?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (temperature, stoichiometry, catalyst loading) to identify critical factors. For example, increasing HNO₃ concentration beyond 70% may reduce yield due to decomposition.

- In Situ Monitoring : Use HPLC to track intermediate formation. A sharp decline in starting material after 2 hours suggests optimal reaction duration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.